molecular formula C12H9FOS B6354999 3-Fluoro-4-(phenylthio)phenol CAS No. 1350814-74-2

3-Fluoro-4-(phenylthio)phenol

Cat. No.: B6354999
CAS No.: 1350814-74-2
M. Wt: 220.26 g/mol
InChI Key: WXTQSKOGGDGMHX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(phenylthio)phenol is an organic compound with the molecular formula C12H9FOS and a molecular weight of 220.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(phenylthio)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a fluorinated phenol derivative reacts with a thiophenol derivative under specific conditions to form the desired compound . The reaction typically requires a high temperature and an inert atmosphere to proceed efficiently .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(phenylthio)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

3-Fluoro-4-(phenylthio)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(phenylthio)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom can influence its reactivity and binding affinity to various biological targets. The phenylthio group can also play a role in modulating the compound’s biological activity by interacting with specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenol: A similar compound with a fluorine atom attached to the phenol ring.

    4-(Trifluoromethyl)phenol: Another fluorinated phenol derivative with different substituents.

    4-Fluorophenol: A compound with a fluorine atom in the para position relative to the hydroxyl group.

Uniqueness

3-Fluoro-4-(phenylthio)phenol is unique due to the presence of both a fluorine atom and a phenylthio group on the phenol ring. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

3-fluoro-4-phenylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FOS/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTQSKOGGDGMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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